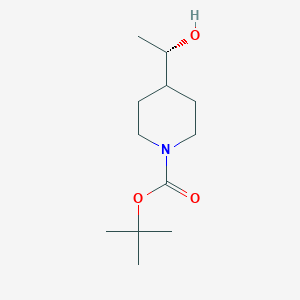

(S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate

描述

Configuration-Dependent Reactivity of (S)-tert-Butyl 4-(1-Hydroxyethyl)Piperidine-1-Carboxylate

The (S)-configured hydroxyethyl substituent at the 4-position of the piperidine ring imposes distinct steric and electronic effects that modulate reactivity. The tert-butyl carbamate group at the 1-position further enhances stereochemical control by restricting conformational flexibility. In the Vederas-Martin-Ramachandran (VMR) reaction, chiral dihydropyridinone intermediates analogous to this compound exhibit configuration-dependent cyclization pathways. For instance, the (S)-configuration directs nucleophilic attack to the si-face of the dihydropyridinone, enabling stereoselective formation of polyfunctional piperidines.

Comparative studies between (S)- and (R)-enantiomers reveal divergent reactivities in aldol condensations. The (S)-enantiomer favors syn-adduct formation due to its ability to stabilize transition states through hydrogen bonding between the hydroxyethyl group and electrophilic carbonyls. This contrasts with the (R)-enantiomer, which exhibits lower stereoselectivity in analogous reactions. The tert-butyl carbamate’s bulk further shields the re-face of the piperidine ring, amplifying diastereomeric excess in products.

The compound’s utility extends to tandem reactions, where its configuration enables sequential transformations without racemization. For example, in a copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums, the (S)-configured auxiliary induces >98% enantiomeric excess (ee) in axially chiral carbamates. This reactivity stems from the piperidine ring’s ability to adopt a boat conformation, positioning the hydroxyethyl group for optimal transition-state stabilization.

属性

IUPAC Name |

tert-butyl 4-[(1S)-1-hydroxyethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOMPUDOUGDJPH-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCN(CC1)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

Addition of the Hydroxyethyl Group: The hydroxyethyl group is added through nucleophilic substitution reactions, often using ethylene oxide or similar reagents.

Industrial Production Methods

In industrial settings, the production of (S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反应分析

Types of Reactions

(S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to an alkyl group.

Substitution: The piperidine ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones or aldehydes, while reduction can produce alkyl derivatives.

科学研究应用

(S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

Industry: It is utilized in the production of pharmaceuticals and fine chemicals.

作用机制

The mechanism of action of (S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares (S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate with key analogs, focusing on structural features, synthesis routes, and available experimental data.

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Substituent Effects: The hydroxyethyl group in the target compound enhances hydrophilicity compared to alkyl chains (e.g., 4-methylpentyl in ).

Stereochemical Impact :

- The (S)-configuration of the hydroxyethyl group differentiates it from enantiomers like (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate , which may exhibit divergent biological activity or synthetic utility.

Synthetic Accessibility :

Physicochemical and Spectroscopic Data

Table 2: Experimental Data for Selected Analogs

Insights:

- The absence of direct NMR/HRMS data for the target compound necessitates reliance on analogs. For example, tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate exhibits characteristic tert-butyl signals at δ 1.44 (s, 9H) in 1H NMR , a pattern likely shared by the target compound.

- Enantiomeric pairs (e.g., (S)- vs. (R)-hydroxyethyl) would require chiral chromatography or optical rotation measurements for differentiation .

生物活性

(S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its structure, synthesis, and biological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula of (S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is CHNO with a molecular weight of 229.32 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a hydroxyethyl moiety, which are crucial for its biological activity.

Synthesis

The synthesis of (S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate involves several steps, typically starting from tert-butyl 4-formylpiperidine-1-carboxylate. A common method includes the reaction with methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF), leading to the desired hydroxyethyl derivative with high yield .

Pharmacological Profile

Research indicates that (S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate exhibits several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that piperidine derivatives can induce apoptosis in various cancer cell lines. For instance, compounds structurally related to (S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate have shown enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

- Neuroprotective Effects : The compound may also play a role in neuroprotection through inhibition of cholinesterase enzymes, which are implicated in neurodegenerative diseases like Alzheimer's. This inhibition can enhance acetylcholine levels in the brain, potentially improving cognitive function .

The biological activity of (S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is believed to be mediated through:

- Interaction with Receptors : The piperidine structure allows for interactions with various neurotransmitter receptors, including acetylcholine receptors, which may explain its neuroprotective effects.

- Cell Signaling Pathways : Studies have indicated that this compound can modulate pathways involved in cell survival and apoptosis, making it a candidate for further investigation in cancer therapy .

Study on Anticancer Activity

A study conducted on FaDu hypopharyngeal tumor cells demonstrated that analogs of (S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate showed significant cytotoxic effects. The study highlighted the importance of structural modifications in enhancing the anticancer properties of piperidine derivatives. The results indicated that compounds with more saturated structures exhibited better interactions with target proteins involved in cancer progression .

Neuroprotective Study

In another study focusing on Alzheimer's disease models, compounds similar to (S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate were tested for their ability to inhibit both acetylcholinesterase and butyrylcholinesterase. The findings suggested that these compounds could effectively increase acetylcholine levels, thereby providing neuroprotective benefits and improving cognitive functions in experimental models .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 229.32 g/mol |

| Solubility | Very soluble |

| Anticancer Activity | Induces apoptosis |

| Cholinesterase Inhibition | Yes |

常见问题

Basic Research Questions

Q. What are the key safety protocols for handling (S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure, OV/AG/P99 for higher concentrations) to avoid inhalation risks .

- Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to prevent dermal exposure. In case of skin contact, wash immediately with soap and water .

- Storage : Store in a dry, ventilated area at controlled temperatures (typically 2–8°C) to maintain stability. Avoid incompatible materials like strong oxidizers .

- Emergency Response : For accidental ingestion, do not induce vomiting; rinse the mouth and seek medical attention. For eye exposure, rinse with water for 15 minutes .

Q. How can the stereochemical configuration (S-enantiomer) of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine absolute configuration. This requires high-quality single crystals and comparison of observed vs. calculated Flack parameters .

- Chiral HPLC : Employ a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a polar mobile phase. Validate enantiomeric purity by comparing retention times with racemic mixtures .

- Optical Rotation : Measure specific rotation ([α]D) using a polarimeter and compare with literature values for the (S)-enantiomer.

Q. What synthetic routes are commonly used to prepare this compound, and how is the hydroxyethyl group introduced?

- Methodological Answer :

- Stepwise Synthesis :

Piperidine Core : Start with tert-butyl piperidine-1-carboxylate derivatives.

Hydroxyethyl Introduction : Use nucleophilic addition (e.g., Grignard reagents) or catalytic asymmetric reduction (e.g., Noyori hydrogenation) to install the (S)-configured hydroxyethyl group .

- Protection Strategies : The tert-butyloxycarbonyl (Boc) group is stable under basic conditions but cleaved with acids (e.g., TFA), enabling selective deprotection during multi-step syntheses .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs or enzymes). Parameterize the hydroxyethyl group’s stereochemistry to assess enantiomer-specific activity .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to analyze conformational stability and ligand-receptor binding free energy (MM/PBSA analysis) .

- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions based on logP, polar surface area, and steric effects .

Q. What strategies resolve contradictions in crystallographic data for this compound, such as disordered tert-butyl groups?

- Methodological Answer :

- Refinement Tools : In SHELXL, apply restraints (e.g., DFIX, ISOR) to model disordered tert-butyl groups. Use SQUEEZE (PLATON) to account for solvent-accessible voids .

- Low-Temperature Data Collection : Collect diffraction data at 100 K to reduce thermal motion and improve resolution (<1.0 Å) for accurate electron density mapping .

- Validation Metrics : Cross-check R1/wR2 values, Fo-Fc maps, and Hirshfeld rigid-bond tests to ensure structural reliability .

Q. How does the hydroxyethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The tert-butyl and hydroxyethyl groups create steric hindrance, limiting nucleophilic substitution. Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to enhance selectivity .

- Hydrogen Bonding : The hydroxyl group participates in hydrogen bonding, stabilizing transition states in decarboxylative couplings (e.g., with N-hydroxyphthalimide esters under visible light) .

- Protection/Deprotection : Temporarily protect the hydroxyl group as a silyl ether (e.g., TBS) to prevent undesired side reactions during alkylation or amidation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。